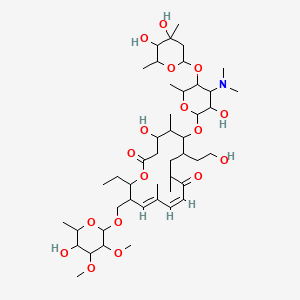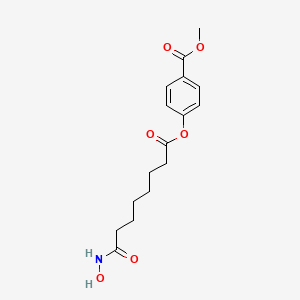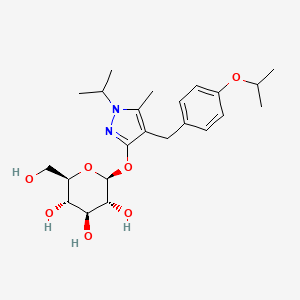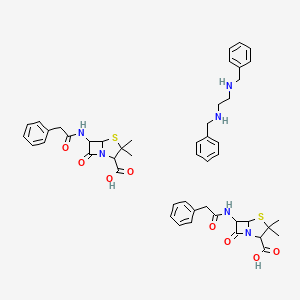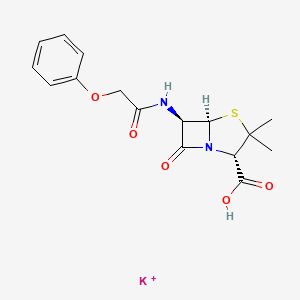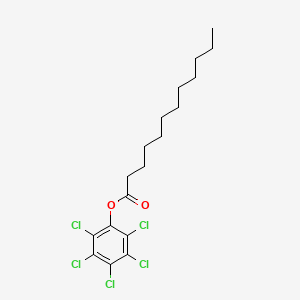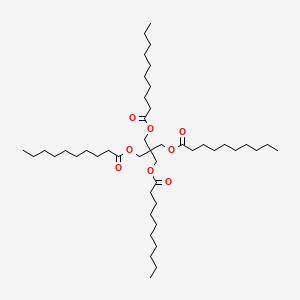
Risarestat
Vue d'ensemble
Description
Applications De Recherche Scientifique
Risarestat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study aldose reductase inhibition and its effects on various biochemical pathways.
Biology: this compound is utilized in research to understand its impact on cellular processes, particularly in relation to diabetic complications.
Medicine: The compound is investigated for its potential therapeutic effects in treating diabetic neuropathy and retinopathy.
Industry: This compound is used in the development of new pharmaceuticals aimed at managing diabetes and its associated complications
Mécanisme D'action
Target of Action
Risarestat is a small molecule drug that primarily targets AKR1B1 , also known as Aldose Reductase . Aldose Reductase is an enzyme involved in glucose metabolism, and it plays a crucial role in the development of long-term complications in diabetes.
Mode of Action
This compound acts as an inhibitor of Aldose Reductase . By inhibiting this enzyme, this compound reduces the conversion of glucose to sorbitol, a sugar alcohol. High levels of sorbitol can cause damage to cells, particularly in the eyes, nerves, and kidneys of individuals with diabetes .
Biochemical Pathways
This compound affects the Fructose and Mannose metabolism and Galactose metabolism pathways . By inhibiting Aldose Reductase, this compound disrupts these pathways, leading to a decrease in sorbitol production. This can help prevent or slow down the development of diabetic complications.
Pharmacokinetics
Aldose reductase inhibitors, in general, have been noted for their scattered clinical pharmacokinetics .
Result of Action
The primary result of this compound’s action is the reduction of sorbitol levels in cells . This can help prevent cellular damage caused by high sorbitol levels, thereby potentially preventing or slowing the progression of long-term complications in individuals with diabetes.
Analyse Biochimique
Biochemical Properties
Risarestat plays a significant role in biochemical reactions. It interacts with aldose reductase, an enzyme that plays a crucial role in the polyol pathway of glucose metabolism . The interaction between this compound and aldose reductase inhibits the enzyme’s activity, thereby reducing the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when accumulated in high levels .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating the activity of aldose reductase . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of glucose metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with aldose reductase . By binding to this enzyme, this compound inhibits its activity, leading to a decrease in the conversion of glucose to sorbitol . This inhibition can lead to changes in gene expression related to glucose metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After administration, this compound peaks in the corneal epithelium, stroma, endothelium, and aqueous humor within 30 minutes, then gradually diminishes time-dependently over a period of 24 hours . This compound remains detectable in the lens for up to 24 hours, with a peak concentration observed at 2 hours after instillation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific dosage effects, threshold effects, and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the polyol pathway of glucose metabolism . It interacts with the enzyme aldose reductase, inhibiting its activity and thereby reducing the conversion of glucose to sorbitol .
Méthodes De Préparation
La synthèse du Risarestat implique plusieurs étapes, généralement en commençant par la préparation de la liqueur mère. Par exemple, 2 mg du composé peuvent être dissous dans 50 μL de diméthylsulfoxyde (DMSO) pour créer une concentration de liqueur mère de 40 mg/mL . Les méthodes de production industrielle ne sont pas décrites en détail dans la littérature disponible, mais le composé est synthétisé et purifié pour atteindre un niveau de pureté élevé de 98,09% .
Analyse Des Réactions Chimiques
Le Risarestat subit diverses réactions chimiques, y compris l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers solvants. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition de l'aldose réductase et ses effets sur diverses voies biochimiques.
Biologie : Le this compound est utilisé dans la recherche pour comprendre son impact sur les processus cellulaires, en particulier en relation avec les complications diabétiques.
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans le traitement de la neuropathie et de la rétinopathie diabétiques.
Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments destinés à la gestion du diabète et de ses complications associées
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'enzyme aldose réductase, qui joue un rôle crucial dans la voie du polyol. En inhibant cette enzyme, le this compound empêche l'accumulation de sorbitol, un alcool de sucre qui peut causer des dommages cellulaires chez les patients diabétiques. Cette inhibition contribue à réduire le risque de complications diabétiques telles que la neuropathie et la rétinopathie .
Comparaison Avec Des Composés Similaires
Le Risarestat est unique par rapport aux autres inhibiteurs de l'aldose réductase en raison de son double rôle d'antagoniste du récepteur des hormones thyroïdiennes. Des composés similaires comprennent :
Epalrestat : Un autre inhibiteur de l'aldose réductase utilisé dans le traitement de la neuropathie diabétique.
Fidarestat : Connu pour son potentiel dans la réduction des complications diabétiques.
Zopolrestat : Étudié pour ses effets sur la rétinopathie diabétique
Le this compound se distingue par son activité supplémentaire d'antagoniste du récepteur des hormones thyroïdiennes, ce qui peut offrir des applications thérapeutiques plus larges.
Propriétés
IUPAC Name |
5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-3-5-6-9-21-12-8-7-11(10-13(12)20-4-2)14-15(18)17-16(19)22-14/h7-8,10,14H,3-6,9H2,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPGRUONUFDYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048796 | |
| Record name | Risarestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79714-31-1 | |
| Record name | Risarestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79714-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Risarestat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079714311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Risarestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RISARESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I9DQB98QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




